Cas no 923186-33-8 (2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide)

2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}-N-phenylacetamide is a thienopyrimidine-based compound with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a thieno[3,2-d]pyrimidin-4-one core, a phenylethyl substituent at the 3-position, and a phenylacetamide moiety linked via a sulfanyl bridge. This molecular architecture suggests possible bioactivity, particularly in targeting enzymes or receptors where thienopyrimidine derivatives are known to exhibit inhibitory or modulatory effects. The compound’s synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. Its well-defined chemical properties and stability under standard conditions enhance its utility in research and development workflows.
2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide structure
923186-33-8 structure
Product Name:2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide
CAS No:923186-33-8
MF:C22H19N3O2S2
MW:421.535162210464
CID:5442171
PubChem ID:18592675
Update Time:2025-10-28

2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[[3,4-Dihydro-4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]thio]-N-phenylacetamide
    • 923186-33-8
    • 2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
    • 2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
    • F3168-1534
    • 2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
    • AKOS024480119
    • 2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide
    • Inchi: 1S/C22H19N3O2S2/c26-19(23-17-9-5-2-6-10-17)15-29-22-24-18-12-14-28-20(18)21(27)25(22)13-11-16-7-3-1-4-8-16/h1-10,12,14H,11,13,15H2,(H,23,26)
    • InChI Key: QNEOZRYWVHULPA-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=CC=CC=1)=O)C1=NC2C=CSC=2C(N1CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 421.09186920g/mol
  • Monoisotopic Mass: 421.09186920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • pka: 13.23±0.70(Predicted)

2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3168-1534-2μmol
2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
923186-33-8 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3168-1534-1mg
2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
923186-33-8 90%+
1mg
$54.0 2023-04-27
Life Chemicals
F3168-1534-2mg
2-{[4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
923186-33-8 90%+
2mg
$59.0 2023-04-27

2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide Related Literature

Additional information on 2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno3,2-dpyrimidin-2-ylsulfanyl}-N-phenylacetamide

Introduction to Compound with CAS No. 923186-33-8 and Product Name: 2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}-N-phenylacetamide

The compound with the CAS number 923186-33-8 and the product name 2-{4-oxo-3-(2-phenylethyl)-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl}-N-phenylacetamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and promising biological activities. The synthesis and characterization of this compound have been meticulously designed to explore its potential in drug development, particularly in addressing unmet medical needs.

At the core of this compound's structure lies a fused heterocyclic system, comprising a thieno[3,2-d]pyrimidine scaffold. This particular scaffold is well-documented for its versatility in medicinal chemistry, often serving as a key pharmacophore in the design of bioactive molecules. The presence of a 4-oxo group at the 4-position of the thieno[3,2-d]pyrimidine ring introduces electrophilic characteristics, which can be exploited for further functionalization. Additionally, the 2-sulfanyl group at the 2-position enhances the molecule's solubility and reactivity, making it an attractive candidate for further derivatization.

The N-phenylacetamide moiety appended to the sulfanyl group at the 2-position of the thieno[3,2-d]pyrimidine ring adds another layer of complexity to the molecule. This amide functionality is known for its ability to modulate protein-protein interactions and has been widely used in the development of kinase inhibitors and other targeted therapies. The phenyl ring further extends the hydrophobicity of this moiety, potentially influencing its binding affinity to biological targets.

Recent advancements in computational chemistry have enabled more precise predictions of biological activity for molecules like this one. Through molecular docking studies, researchers have identified potential binding pockets on various biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammation. These studies suggest that the compound may exhibit inhibitory activity against several key enzymes, making it a promising candidate for further investigation.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays have shown that it possesses notable inhibitory activity against enzymes such as kinases and phosphodiesterases. The thieno[3,2-d]pyrimidine scaffold, combined with the 4-oxo group and sulfanyl group, appears to contribute significantly to these observed activities. Furthermore, the N-phenylacetamide moiety enhances binding interactions by forming hydrogen bonds with key residues in the active sites of these enzymes.

The synthesis of this compound has been optimized to ensure high yield and purity. Key steps involve multi-component reactions that efficiently construct the thieno[3,2-d]pyrimidine core. Subsequent functionalization at the 4-position with an oxo group and at the 2-position with a sulfanyl group has been achieved through carefully selected reagents and reaction conditions. The final step involves coupling with N-phenylacetamide via amide bond formation techniques commonly employed in pharmaceutical synthesis.

One of the most exciting aspects of this compound is its potential in addressing drug-resistant pathogens. Emerging evidence suggests that mutations in target enzymes can confer resistance to existing therapies. The unique structural features of this molecule may allow it to overcome these resistance mechanisms by binding to alternative sites or through allosteric modulation. This possibility is currently under investigation through both computational modeling and experimental validation.

The development of novel antiviral agents has been a critical focus in recent years due to global health challenges. Preliminary studies indicate that this compound may exhibit antiviral properties by inhibiting key viral enzymes or disrupting viral replication cycles. The sulfanyl group at the 2-position has been identified as a crucial determinant of antiviral activity in related compounds, suggesting that this feature may be conserved across different viral targets.

Furthermore, environmental considerations have been integrated into the design and synthesis of this compound. Efforts have been made to minimize waste generation and reduce hazardous byproducts through green chemistry principles. Solvent selection has been optimized for both efficiency and environmental impact, while catalytic methods have been employed where possible to enhance reaction yields.

The potential therapeutic applications of this compound are broad-ranging. Beyond its initial focus on cancer and inflammatory diseases, researchers are exploring its efficacy against neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of thieno[3,2-d]pyrimidine derivatives to interact with biological targets involved in neurodegeneration makes this an exciting area for future investigation.

In conclusion, the compound with CAS number 923186-33-8 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis has been meticulously designed to explore its potential in drug development, particularly in addressing unmet medical needs related to cancer, inflammation, viral infections, and neurological disorders. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.